molecular formula C7H12N2O B2448259 (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol CAS No. 2227799-26-8

(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol

Cat. No. B2448259
CAS RN: 2227799-26-8
M. Wt: 140.186
InChI Key: UMFKXWHLXMMJIU-LURJTMIESA-N
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Description

Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies . In the basic structure, pyrazole has two nitrogen atoms at adjacent positions in the five-membered ring .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular formula of pyrazole is C3H4N2, which has 6 π electrons delocalized over the ring forming an aromatic system .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized using various methods, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Coordination Behavior and Complex Formation

  • (1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol exhibits notable coordination behavior with various metals. Studies have shown its ability to form complexes with metals such as Pd(II), Zn(II), and Cu(II), demonstrating its versatility as a ligand in coordination chemistry. The formation of these complexes results in varying geometries and nuclearities, highlighting its potential in the synthesis of diverse metal-organic structures (Muñoz et al., 2011), (Njoroge et al., 2013).

Synthesis and Characterization of Metal Complexes

  • Research has been conducted on the synthesis and characterization of various metal complexes using derivatives of this compound. These studies involve transition metals like copper (II), nickel (II), and vanadyl, and include the determination of their composition and coordination modes through techniques like IR spectra and DFT calculations (Anosova et al., 2016).

Applications in Polymerization Processes

  • Chiral bis(pyrazol-1-yl)methane-based derivatives of this compound have been used as initiators in the ring-opening polymerization of rac-lactide. These compounds have shown efficiency in producing polylactic acid (PLA) materials with low molecular weights and living behavior, indicating their potential use in polymer chemistry (Otero et al., 2017).

Theoretical Studies on Molecular Interactions

  • Theoretical studies have been conducted to understand the electronic structure and interactions of this compound-based complexes. These studies involve calculating potential energy curves and examining vibrational bands, aiding in the understanding of the molecular behavior of these complexes (Massoud & Makhyoun, 2019).

Solubility and Thermodynamic Modelling

  • The solubility of 3,5-dimethylpyrazole, a related compound, in various organic solvents including ethanol has been experimentally determined. Such studies are crucial for optimizing the purification processes of these compounds and understanding their thermodynamic properties in different solvents (Yao et al., 2017).

Mechanism of Action

While the specific mechanism of action for “(1S)-1-(2,4-Dimethylpyrazol-3-yl)ethanol” is not available, pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Future Directions

Given the wide range of potential applications and biological activities of pyrazole derivatives, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

(1S)-1-(2,4-dimethylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-4-8-9(3)7(5)6(2)10/h4,6,10H,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKXWHLXMMJIU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1)C)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227799-26-8
Record name (1S)-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
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